molecular formula C11H12INO2 B8405292 7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one

7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one

Cat. No. B8405292
M. Wt: 317.12 g/mol
InChI Key: GSXCGUJQEYTXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one is a useful research compound. Its molecular formula is C11H12INO2 and its molecular weight is 317.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Iodo-6-methoxy-1-methyl-3,4-dihydro-1h-quinolin-2-one

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

7-iodo-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H12INO2/c1-13-9-6-8(12)10(15-2)5-7(9)3-4-11(13)14/h5-6H,3-4H2,1-2H3

InChI Key

GSXCGUJQEYTXOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Silver trifluoroacetate (2.32 g, 10.48 mmol) was added to a dry methylene chloride (100 ml) solution of 6-Methoxy-1-methyl-3,4-dihydro-1H-quinolin-2-one (1.0 g, 5.24 mmol) followed by the dropwise addition of methylene chloride (100 ml) solution of iodine (1.33 g, 10.48 mmol) over 15 minutes. The reaction mixture was stirred overnight and the precipitated silver iodide salts were filtered off. The filtrate was concentrated down to a residue which was chromatographed using 50% ethylacetate/hexane to yield the title compound (795 mg, 48% yield). 1H NMR (400 MHz, CDCl3) δ 2.57–2.61 (2H, m), 2.81–2.85 (2H, m), 3.27 (3H, s), 3.82 (3H, s), 6.62 (1H, s), 7.31 (1H, s). m/z (APCI+) 318 (M+1). HPLC (aqueous 200 Mm ammonium acetate buffer/acetonitrile gradient, 3.0 ml/min, Hewlett Packard ODS Hypersil 5 μM, 125×4 mm column), 4.959 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
48%

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